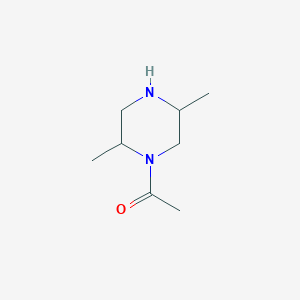

1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone

Description

BenchChem offers high-quality 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dimethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-5-10(8(3)11)7(2)4-9-6/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVIZORCOWLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone chemical properties

Executive Summary

1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS: 1932405-73-6) is a chiral, non-racemic piperazine derivative used primarily as a rigidified diamine scaffold in medicinal chemistry. Distinguished by its

Chemical Identity & Stereochemistry[1]

The compound is a mono-acetylated derivative of trans-2,5-dimethylpiperazine. Understanding the stereochemical nomenclature is vital for experimental success, as the cis isomer is a meso compound with distinct properties.

| Property | Detail |

| IUPAC Name | 1-[(2S,5S)-2,5-dimethylpiperazin-1-yl]ethanone |

| Common Name | (2S,5S)-1-Acetyl-2,5-dimethylpiperazine |

| CAS Number | 1932405-73-6 |

| Molecular Formula | |

| Molecular Weight | 156.23 g/mol |

| Chirality | Chiral (Enantiopure) |

| Stereocenters | 2S, 5S (Trans relationship) |

Conformational Analysis

Unlike the cis-(2R,5S) isomer, which can adopt a chair conformation with one axial and one equatorial methyl group (or a twist-boat), the (2S,5S) isomer typically adopts a rigid chair conformation where both methyl groups are equatorial (diequatorial). This minimizes 1,3-diaxial interactions, making the (2S,5S) scaffold thermodynamically stable and structurally defined—a highly desirable trait for designing drugs that require a predictable vector for the N4-substituent.

Physicochemical Properties[3][4][5]

The following data aggregates calculated and experimental values relevant for formulation and assay development.

| Property | Value | Context/Notes |

| LogP (Octanol/Water) | ~0.22 | Low lipophilicity due to polar amide and amine; good aqueous solubility. |

| TPSA | 32.34 Ų | Favorable for CNS penetration (Brain penetration likely if N4 is alkylated). |

| pKa (Conjugate Acid) | 8.2 – 8.5 (Est.) | The N1-acetyl group reduces the basicity of N4 via inductive effects compared to the diamine (pKa ~9.7). |

| Boiling Point | >250°C (Predicted) | Likely a viscous oil or low-melting solid at RT. |

| Solubility | High | Soluble in water, methanol, DCM, DMSO. |

Synthesis & Manufacturing

Core Strategy: Desymmetrization

The synthesis relies on the desymmetrization of the

Protocol: Controlled Mono-Acetylation

Objective: Selective formation of the mono-amide while minimizing di-acetylated byproduct.

-

Starting Material: Dissolve (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in DCM (0.2 M).

-

Reagent Addition: Cool to 0°C. Add Acetic Anhydride (

, 0.95 eq) dropwise over 60 minutes.-

Expert Insight: Using a slight deficit of

ensures the unreacted starting material remains, which is easier to separate than the di-acetyl impurity.

-

-

Quench & Workup:

-

Add water to hydrolyze excess anhydride.

-

pH Swing Extraction (Critical Step):

-

Adjust aqueous layer to pH ~4. Extract with DCM (removes neutral di-acetyl byproduct).

-

Adjust aqueous layer to pH >12 with NaOH. Extract with DCM/IPA (3:1). The mono-acetylated product (basic) migrates to the organic phase.

-

-

-

Purification: Vacuum distillation or recrystallization (if solid) is preferred over silica chromatography due to the polarity of the free amine.

Synthesis Pathway Diagram

Caption: Desymmetrization workflow leveraging pH-dependent solubility to isolate the mono-acetylated product.

Analytical Characterization

NMR Spectroscopy & Rotamers

A common pitfall in analyzing N-acetyl piperazines is the observation of "split" peaks in

-

Cause: Restricted rotation around the Amide N-C bond (

) creates two rotamers (cis/trans relative to the oxygen). -

Observation: The acetyl methyl group often appears as two unequal singlets (e.g., ratio 3:1) around 2.0-2.1 ppm. The ring methyl doublets may also appear duplicated.

-

Validation: To confirm purity vs. mixture, run the NMR at elevated temperature (e.g., 60-80°C). The signals should coalesce into single, sharp peaks.

Chiral Purity (HPLC)

-

Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane/EtOH/DEA (80:20:0.1).

-

Detection: UV at 210 nm.

-

Expectation: Single peak. Presence of a minor peak indicates contamination with the (2R,5R) enantiomer (if starting material was not optically pure) or the (2R,5S) meso isomer (if epimerization occurred, though unlikely under mild acetylation).

Reactivity & Applications

Functionalization Profile

The free secondary amine at position N4 is the primary handle for derivatization.

-

Reductive Amination: Reacts cleanly with aldehydes/ketones using

. -

Nucleophilic Aromatic Substitution (

): Excellent nucleophile for fluorinated heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes). -

Amide Coupling: Standard HATU/EDC couplings to attach amino acids.

Reactivity Logic Diagram

Caption: Primary synthetic pathways for incorporating the scaffold into drug candidates.

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

GHS Classification: Warning (H315, H319, H335).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine (Analogous Properties). Retrieved from [Link]

-

Chang, C. et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Journal of Organic Chemistry, 68(10), 3976-80.[1] Retrieved from [Link]

-

Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Establishes baseline pKa for dimethylpiperazines).

Sources

Stereocontrolled Synthesis and Functionalization of (2S,5S)-2,5-Dimethylpiperazine Scaffolds

This guide details the synthesis, stereochemical considerations, and functionalization of (2S,5S)-2,5-dimethylpiperazine , a

Part 1: Strategic Introduction

The (2S,5S)-2,5-dimethylpiperazine core is a privileged pharmacophore due to its conformational rigidity and

Stereochemical Definition:

-

Configuration: (2S, 5S)

-

Geometry: Trans (diequatorial methyls)

-

Symmetry:

(Chiral) -

Precursor: L-Alanine (S-Alanine)

Part 2: Core Synthesis (The Scaffold)

The most robust route to enantiopure (2S,5S)-2,5-dimethylpiperazine is the cyclodimerization of L-alanine followed by hydride reduction . This route preserves the chiral integrity of the L-alanine starting material.

Synthesis Workflow

The synthesis proceeds in two distinct stages:

-

Cyclodimerization: Thermal condensation of L-Alanine to form (3S,6S)-3,6-dimethyl-2,5-piperazinedione (Diketopiperazine, DKP).

-

Global Reduction: Reduction of the DKP carbonyls using Lithium Aluminum Hydride (LiAlH

) to yield the diamine.

Figure 1: Stereocontrolled synthesis pathway from L-Alanine.[1]

Experimental Protocols

Protocol A: Cyclodimerization of L-Alanine

Rationale: Direct heating of amino acids often leads to charring. Using ethylene glycol as a high-boiling solvent solubilizes the zwitterionic amino acid and facilitates water removal, driving the equilibrium toward the DKP.

-

Setup: Equip a 1 L round-bottom flask with a mechanical stirrer and a reflux condenser.

-

Reaction: Suspend L-Alanine (100 g, 1.12 mol) in ethylene glycol (500 mL) .

-

Heating: Heat the mixture to 180–190°C with vigorous stirring. Maintain for 24 hours. The mixture will turn clear as L-alanine dissolves and then darken slightly.

-

Workup: Cool the mixture to 0°C. The DKP will precipitate as white crystals.

-

Isolation: Filter the solid and wash with cold methanol (3 x 100 mL) to remove residual glycol.

-

Purification: Recrystallize from water or ethanol/water if necessary.

-

Yield: Typically 70–80%.

-

Checkpoint: Verify melting point (>260°C) and absence of NH

peaks in IR.

-

Protocol B: LiAlH

Reduction

Rationale: Amide reduction requires a potent hydride donor. LiAlH

-

Setup: Flame-dry a 2 L three-neck flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.

-

Reagent Prep: Charge the flask with LiAlH

(4.0 equiv) suspended in anhydrous THF (10 mL/g DKP) . Cool to 0°C.[2] -

Addition: Add the solid (3S,6S)-DKP (1.0 equiv) in portions (or as a slurry in THF) cautiously to control hydrogen evolution.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 16–24 hours.

-

Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH

used, add sequentially: -

Isolation: Warm to RT and stir for 30 mins. A granular white precipitate (aluminum salts) will form.[2] Filter through a Celite pad.[2] Wash the cake with THF.

-

Purification: Concentrate the filtrate. The residue is the crude diamine.

-

Distillation: Purify by vacuum distillation (bp ~70-80°C at 10 mmHg; atmospheric bp is ~237°C).

-

Salt Formation: Alternatively, dissolve in ethanol and add concentrated HCl to precipitate the dihydrochloride salt for storage.

-

Part 3: Derivatization Strategies

Functionalizing the (2S,5S) core often requires differentiating the two chemically equivalent nitrogen atoms (desymmetrization).

Mono-Protection Strategy

Since the molecule is

Mechanism: Protons exchange rapidly between the two nitrogens. By adding exactly 1 equivalent of acid, you create a statistical distribution where the diamine exists largely as the mono-ammonium salt. The unprotonated amine reacts with the electrophile (Boc anhydride), while the protonated amine is protected by H

Protocol: Selective Mono-Boc Protection

-

Salt Formation: Dissolve (2S,5S)-2,5-dimethylpiperazine (10 mmol) in water/methanol. Add HCl (10 mmol, 1.0 equiv) .

-

Acylation: Add Di-tert-butyl dicarbonate ((Boc)

O, 10 mmol) in methanol. -

Reaction: Stir at room temperature for 12 hours.

-

Workup:

-

Basify to pH > 12 with NaOH.

-

Extract with Dichloromethane (DCM).

-

The mono-protected product, (2S,5S)-1-Boc-2,5-dimethylpiperazine , is obtained in high yield (>70%) with minimal bis-Boc formation.

-

Functionalization Logic

Once desymmetrized, the core can be elaborated via SNAr, reductive amination, or amide coupling.

Figure 2: Divergent synthesis tree for library generation.

Part 4: Data Summary

| Property | Value / Description |

| CAS Number | 2815-34-1 (Trans-generic); 59573-44-3 ((2S,5S)-specific) |

| Molecular Weight | 114.19 g/mol |

| Stereochemistry | (2S, 5S) = Trans-diequatorial |

| Boiling Point | 237–239°C (Atmospheric); ~80°C (10 mmHg) |

| pKa | ~9.6 (N1), ~5.4 (N2) (Typical for piperazines) |

| Solubility | Highly soluble in water, ethanol, chloroform.[4][5][6] Hygroscopic. |

| Key Precursor | L-Alanine (CAS 56-41-7) |

References

-

Synthesis of DKP from Amino Acids

-

Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910. Link

-

-

Mono-Protection Strategy

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link

-

-

Medicinal Chemistry Applications (Opioids)

-

General Piperazine Properties

Sources

- 1. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. lookchem.com [lookchem.com]

- 5. (2S,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 1238951-37-5 [chemicalbook.com]

- 6. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 7. (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0 | Benchchem [benchchem.com]

- 8. cis-2,5-dimethylpiperazine [webbook.nist.gov]

- 9. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 10. Pannellum [www2.panasonic.biz]

Technical Guide: Spectroscopic Characterization of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone

This guide provides an in-depth technical analysis of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone , a critical chiral building block in medicinal chemistry.

Executive Summary & Compound Significance

Compound Name: 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone

CAS: 1932405-73-6

Molecular Formula: C

The (2S,5S)-2,5-dimethylpiperazine scaffold is a "privileged structure" in drug discovery, serving as a conformationally restricted diamine core for HIV-1 inhibitors, analgesics, and antipsychotics. The specific trans-diaxial orientation of the methyl groups in the (2S,5S) isomer imparts unique steric properties that differ significantly from the cis-(2R,5S) or racemic trans analogs.

This guide details the spectroscopic signature of the mono-acetylated derivative, focusing on the rotameric complexity introduced by the N-acetyl bond, which is a common source of confusion in NMR interpretation for this class of compounds.

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the origin of the molecule. The compound is typically synthesized via the selective mono-acetylation of (2S,5S)-2,5-dimethylpiperazine.

Experimental Workflow (Synthesis)

-

Precursor: (2S,5S)-2,5-dimethylpiperazine (commercially derived from L-alanine or via resolution of trans-2,5-dimethylpiperazine).

-

Reagent: Acetic anhydride (Ac

O) or Acetyl chloride (AcCl). -

Conditions: DCM, 0°C to rt, 1.1 eq. base (Et

N).[2]

Figure 1: Synthesis pathway highlighting the symmetry breaking event that complicates the NMR spectrum.

Spectroscopic Profile: NMR Data

The NMR spectrum of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone is characterized by amide rotamerism . The partial double bond character of the N-C=O bond creates two distinct conformers (syn/anti) that interconvert slowly on the NMR timescale at room temperature.

Expected 1H NMR Data (400 MHz, CDCl )

Unlike the C2-symmetric precursor, the mono-acetylated product is asymmetric.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 | 4.45 – 4.60 | Multiplet | 1H | |

| H-5 | 2.80 – 3.00 | Multiplet | 1H | |

| H-3, H-6 | 2.60 – 3.80 | Multiplet | 4H | Ring methylene protons (Complex coupling due to rigid ring) |

| Ac-CH | 2.08 / 2.10 | Singlet | 3H | Acetyl methyl (May appear as split singlet due to rotamers) |

| C2-CH | 1.15 – 1.25 | Doublet | 3H | Methyl group adjacent to Acetyl (Downfield shift) |

| C5-CH | 1.00 – 1.10 | Doublet | 3H | Methyl group adjacent to Amine (Upfield shift) |

| NH | 1.80 – 2.20 | Broad s | 1H | Exchangeable amine proton (Shift varies with concentration) |

Critical Interpretation Note: You will likely observe peak broadening or splitting of the signals, particularly the acetyl methyl and the ring protons near the amide. This is not an impurity; it is the physical manifestation of restricted rotation.

-

Validation: To confirm, run the NMR at elevated temperature (e.g., 50°C or 323 K). The split peaks should coalesce into sharp averages as the rotation rate increases.

13C NMR Data (100 MHz, CDCl )

The loss of symmetry results in a doubling of signals compared to the starting material.

| Carbon Type | Shift ( | Assignment |

| C=O | 168.5 – 169.5 | Amide Carbonyl |

| CH (Ring) | 50.0 – 55.0 | C2 and C5 Methines (Distinct environments) |

| CH | 45.0 – 48.0 | C3 and C6 Methylenes |

| Ac-CH | 21.2 | Acetyl Methyl |

| Ring-CH | 15.5 – 19.0 | C2-Me and C5-Me (Non-equivalent) |

Mass Spectrometry (MS) & IR

These techniques provide orthogonal validation of the structure.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI)

-

Molecular Ion [M+H]

: Calculated: 157.13 | Observed: 157.1 -

Key Fragments:

-

m/z 115: Loss of Acetyl group (ketene loss)

Regenerates dimethylpiperazine core. -

m/z 43: Acetyl cation [CH

CO]

-

Infrared Spectroscopy (FT-IR)

-

Amide I Band: 1635 – 1645 cm

(Strong, C=O stretch). -

Amine Stretch: 3300 – 3400 cm

(Weak/Broad, N-H stretch). -

C-H Stretch: 2850 – 2960 cm

(Aliphatic C-H).

Stereochemical Validation (Quality Control)

Ensuring the (2S,5S) stereochemistry is preserved during acetylation is vital.

Protocol: Chiral HPLC/GC

Since the starting material is chiral, racemization is unlikely under mild acetylation conditions, but verification is required for GMP standards.

-

Column: Chiralpak AD-H or equivalent.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Expected Result: Single peak. The (2R,5S) meso isomer or enantiomer (2R,2R) will have distinct retention times.

Protocol: Optical Rotation

-

Specific Rotation

: The parent (2S,5S)-2,5-dimethylpiperazine has a negative rotation. The acetyl derivative typically retains this sign but the magnitude changes. -

Standard: Compare against a certified reference standard of (2S,5S)-2,5-dimethylpiperazine to ensure no sign inversion occurred.

Figure 2: Quality Control decision tree for validating the spectroscopic data.

References

-

ChemicalBook. (2025). trans-2,5-Dimethylpiperazine NMR Spectrum. Retrieved from [3]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 7816: 2,5-Dimethylpiperazine. Retrieved from

-

Sigma-Aldrich. (2025).[4] Product Specification: trans-2,5-Dimethylpiperazine. Retrieved from

-

Organic Syntheses. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. J. Org.[5] Chem., 68(10), 3976-3980.[5] Retrieved from

-

ChemScene. (2025). Product Data: 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one.[1][6] Retrieved from [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR [m.chemicalbook.com]

- 4. 反式-2,5-二甲基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS:32813-51-7, N-(3-Aminopropyl)-N-(propan-2-yl)acetamide-毕得医药 [bidepharm.com]

Technical Monograph: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone

This technical monograph provides a comprehensive guide to 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone (CAS 1932405-73-6).[1] It is structured to serve researchers and drug developers requiring high-fidelity protocols for synthesis, characterization, and application of this specific chiral scaffold.

Precision Chiral Scaffold for Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity[1]

1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone is a critical chiral building block used in the synthesis of high-affinity pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Unlike its racemic or meso counterparts, this specific (2S,5S)-trans stereoisomer offers a rigid, defined three-dimensional vector that restricts conformational freedom, often enhancing potency and selectivity in drug-target interactions.

Core Chemical Data

| Property | Specification |

| CAS Number | 1932405-73-6 |

| IUPAC Name | 1-[(2S,5S)-2,5-dimethylpiperazin-1-yl]ethanone |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Stereochemistry | (2S,5S) trans-enantiomer |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, Methanol, DMSO; Moderate water solubility |

Stereochemical Significance

The (2S,5S) configuration imparts C2-symmetry to the piperazine core before substitution.[1] Upon mono-acetylation, this symmetry is broken, creating a desymmetrized scaffold with a distinct "head" (acetamide) and "tail" (secondary amine). This trans-orientation places the methyl groups in pseudo-equatorial positions (in the preferred chair conformation), maximizing thermodynamic stability and minimizing steric clash with receptor pockets compared to cis-congeners.[1]

Part 2: Synthesis & Manufacturing Protocols

Two protocols are presented: Method A (Precision Route) for high-purity research applications, and Method B (Direct Route) for rapid scale-up.[1]

Method A: Precision Synthesis (Protection-Deprotection Strategy)

Recommended for medicinal chemistry requiring >98% ee and regiocontrol.[1]

Rationale: Direct mono-acetylation of 2,5-dimethylpiperazine can lead to statistical mixtures (di-acetylated byproducts).[1] This route utilizes a Boc-protected precursor to guarantee mono-functionalization.[1]

Reagents

-

Starting Material: (2S,5S)-1-Boc-2,5-dimethylpiperazine (CAS 1238951-37-5).[1]

-

Acylating Agent: Acetyl Chloride (AcCl) or Acetic Anhydride (Ac₂O).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

-

Solvent: Dichloromethane (DCM).[1]

-

Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

Protocol Steps

-

Acylation:

-

Dissolve (2S,5S)-1-Boc-2,5-dimethylpiperazine (1.0 eq) in anhydrous DCM (0.2 M) under N₂.

-

Add TEA (1.5 eq) and cool to 0°C.

-

Dropwise add Acetyl Chloride (1.1 eq).[1] Stir at 0°C for 1h, then warm to RT for 2h.

-

QC Check: TLC/LCMS should show complete conversion to the N-Boc-N'-Acetyl intermediate.[1]

-

Workup: Wash with 1N HCl (cold), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

-

-

Deprotection:

-

Isolation of Free Base:

-

Concentrate the reaction mixture to remove excess acid.[1]

-

Redissolve residue in minimal water/methanol.[1]

-

Basify to pH >12 using Amberlyst A-21 (free base resin) or sat.[1] K₂CO₃.[1]

-

Extract exhaustively with DCM/IPA (3:1).[1]

-

Concentrate to yield 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone .[1]

-

Method B: Direct Scalable Synthesis

Recommended for multi-gram scale where chromatography is acceptable.[1]

Rationale: Exploits the statistical probability and reduced nucleophilicity of the mono-amide to isolate the product from the symmetric diamine.[1]

-

Dissolve (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in water/DCM (1:1 mixture).

-

Adjust aqueous pH to ~4-5 (selectively protonates one amine).

-

Add Acetic Anhydride (0.9 eq) dropwise at 0°C with vigorous stirring.

-

Maintain pH with NaOH addition if necessary (Schotten-Baumann conditions).

-

Extract with DCM.[1] The di-acetylated byproduct extracts first.[1] Adjust pH to >11 and extract the desired mono-acetyl product.[1]

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the Precision Route (Method A) , highlighting the logic of orthogonal protection.

Caption: Step-wise synthesis via Boc-protection strategy ensuring regioselectivity and high enantiomeric excess.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the (2S,5S) stereocenter, the following analytical methods are mandatory.

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the acetyl methyl singlet (~2.08 ppm) and the two doublet methyls of the piperazine ring. Due to the amide rotamerism, signal splitting (doubling) may be observed at room temperature.[1]

-

Validation: Confirm integration ratio of Acetyl-CH₃ (3H) to Piperazine-CH₃ (6H).

Chiral HPLC Method

Standard reverse-phase HPLC cannot distinguish enantiomers.[1] Use a chiral stationary phase.[1]

-

Column: Chiralpak IA or IC (Amylose-based).[1]

-

Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm.[1]

-

Acceptance Criteria: >98% ee (Enantiomeric Excess).[1] The (2S,5S) isomer must be resolved from the (2R,5R) enantiomer and (2R,5S) meso form.

Part 5: Applications in Drug Discovery[1]

The 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone moiety is a "privileged structure" in medicinal chemistry.[1]

-

Kinase Inhibition: The 2,5-dimethyl substitution restricts the conformational space of the piperazine ring, locking it into a specific chair conformation. This reduces the entropic penalty upon binding to the ATP-binding pocket of kinases.[1]

-

Solubility & LogP Modulation: The acetyl group acts as a hydrogen bond acceptor, while the secondary amine (pKa ~9.[1]0) provides solubility. The methyl groups increase lipophilicity (LogP ~0.[1]2) slightly compared to naked piperazine, aiding membrane permeability.[1]

-

Metabolic Stability: Substitution at the carbon atoms alpha to nitrogen (C2/C5) sterically hinders oxidative metabolism (N-dealkylation or alpha-hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the drug candidate.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 155809080. Retrieved March 7, 2026, from [Link]

-

Li, X., et al. (2003).[1] Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Verma, S. K., et al. (2011).[1] CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Physical and Chemical Characteristics of Acetylated Dimethylpiperazine

The following technical guide details the physical and chemical characteristics of Acetylated Dimethylpiperazine , with a specific focus on the mono-acetylated derivatives 1-acetyl-3,5-dimethylpiperazine and 1-acetyl-2,5-dimethylpiperazine . These compounds serve as critical heterocyclic building blocks in the synthesis of pharmaceutical agents, including kinase inhibitors and PROTAC linkers.[1]

Executive Summary

Acetylated dimethylpiperazines are a class of semi-rigid heterocyclic amides used primarily as intermediates in medicinal chemistry.[1] They function as "linker" motifs or pharmacophores that modulate lipophilicity (LogP) and metabolic stability.[1] The most relevant isomer for drug development is 1-acetyl-3,5-dimethylpiperazine , formed via the regioselective acetylation of 2,6-dimethylpiperazine.[1] This guide provides a comprehensive analysis of its stereochemistry, physicochemical properties, and synthetic reactivity.[1]

Chemical Identity and Stereochemistry[2]

Nomenclature and Structure

The term "acetylated dimethylpiperazine" typically refers to the mono-N-acetyl derivative.[1] The specific isomer depends on the starting dimethylpiperazine core (2,6- vs. 2,5-dimethylpiperazine) and the site of acetylation.[1]

| Common Name | 1-Acetyl-3,5-dimethylpiperazine | 1-Acetyl-2,5-dimethylpiperazine |

| CAS Number | 18903-04-3 | 59878-57-8 (generic) |

| Parent Core | 2,6-Dimethylpiperazine | 2,5-Dimethylpiperazine |

| Molecular Formula | C | C |

| Molecular Weight | 156.23 g/mol | 156.23 g/mol |

| Key Feature | Methyls are meta to the acetyl group.[1] | Methyls are ortho and meta to acetyl.[1] |

Stereochemical Considerations

Stereochemistry dictates the biological activity and solubility profile of the final drug substance.[1]

-

Parent: cis-2,6-Dimethylpiperazine: This is a meso compound (achiral).[1] The two nitrogens are non-equivalent.[1]

-

N1 (hindered): Flanked by two methyl groups.[1]

-

N4 (unhindered): Flanked by protons.[1]

-

Regioselectivity: Acetylation preferentially occurs at the unhindered N4 position, yielding 1-acetyl-3,5-dimethylpiperazine .[1] The cis relationship of the methyl groups is retained, typically resulting in a (3R,5S) configuration (meso).

-

-

Parent: trans-2,5-Dimethylpiperazine: This is a chiral (

symmetric) compound.[1]-

Acetylation yields a mixture of enantiomers unless a pure enantiomer starting material is used.[1]

-

Physical Characteristics

The following data represents the consensus values for mono-acetylated dimethylpiperazines, specifically the 3,5-dimethyl isomer.

| Property | Value / Range | Context & Significance |

| Physical State | Viscous Liquid or Low-Melting Solid | Hygroscopic; tends to solidify upon standing at <20°C. |

| Boiling Point | 235°C – 245°C (at 760 mmHg) | High boiling point due to dipole-dipole interactions of the amide.[1] |

| Density | 0.98 – 1.02 g/cm³ | Slightly denser than the non-acetylated parent (0.85 g/cm³).[1] |

| Solubility | Miscible in Water, Ethanol, DCM, DMSO | Amphiphilic nature allows use in both aqueous and organic phases.[1] |

| pKa (Calculated) | 8.4 – 8.8 (Distal Nitrogen) | The acetyl group lowers the basicity of the distal amine by ~1 pKa unit compared to the parent (pKa ~9.8) via inductive electron withdrawal.[1] |

| LogP | -0.1 to 0.5 | Lower lipophilicity than N-alkyl analogs, aiding in water solubility of drug candidates.[1] |

Chemical Reactivity and Stability

Basicity and Nucleophilicity

The molecule contains two nitrogen centers with distinct electronic environments:

-

N1 (Amide): Non-basic and non-nucleophilic due to resonance delocalization of the lone pair into the carbonyl oxygen.[1] It is stable to alkylating agents under standard conditions.[1]

-

N4 (Amine): Moderately basic secondary amine.[1] It acts as the primary nucleophile in S

2 reactions (e.g., with benzyl halides) or reductive aminations.[1]

Hydrolytic Stability

The acetamide bond is robust but can be hydrolyzed under forcing conditions:

-

Acidic Hydrolysis: Reflux in 6M HCl leads to cleavage, regenerating the dimethylpiperazine salt and acetic acid.[1]

-

Enzymatic Stability: Generally stable against plasma esterases, making it a durable linker for in vivo applications.[1]

Degradation Pathways

-

Oxidation: The secondary amine is susceptible to N-oxidation by peroxides (e.g., mCPBA), forming the N-oxide.[1]

-

Photolytic: Stable to ambient light; no significant chromophores above 250 nm.[1]

Synthesis and Purification Protocols

Regioselective Synthesis of 1-Acetyl-3,5-dimethylpiperazine

Objective: Synthesize the mono-acetylated product from cis-2,6-dimethylpiperazine while minimizing di-acetylation.

Mechanism: Steric hindrance at N1 (flanked by methyls) directs the electrophile to N4.[1]

Figure 1: Regioselective acetylation pathway driven by steric hindrance.

Protocol:

-

Dissolution: Dissolve cis-2,6-dimethylpiperazine (10.0 g, 87.6 mmol) in Dichloromethane (DCM, 100 mL). Cool to 0°C.[1]

-

Addition: Add Acetic Anhydride (8.94 g, 87.6 mmol) dropwise over 30 minutes. Note: Use stoichiometric amounts to prevent di-acetylation.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Quench: Add 10% NaOH solution (50 mL) to quench unreacted anhydride and deprotonate the product (ensure pH > 10).

-

Extraction: Separate organic layer.[1] Extract aqueous layer with DCM (2 x 50 mL).[1]

-

Purification: Dry combined organics over Na

SO

Quality Control (Analytical Profiling)

-

1H NMR (CDCl

): Diagnostic acetyl singlet at -

Mass Spectrometry (ESI+): [M+H]

peak at m/z 157.1.[1]

Applications in Drug Discovery[2][3]

PROTAC Linker Design

Acetylated dimethylpiperazines are used to construct rigid linkers for Proteolysis Targeting Chimeras (PROTACs).[1]

-

Role: The piperazine ring introduces a "kink" in the linker chain, restricting conformational freedom and improving cell permeability compared to linear alkyl chains.[1]

-

Solubility: The basic nitrogen (if left free or alkylated) improves lysosomal trapping and solubility.[1]

Pharmacophore Scaffold

Used in the synthesis of:

-

Antipsychotics: Analogs of piperazine-based dopamine antagonists.[1]

-

Kinase Inhibitors: The dimethyl substitution blocks metabolic "soft spots" on the piperazine ring, extending half-life (

).

Figure 2: Functional utility of the scaffold in medicinal chemistry.

References

-

Synthesis and Properties of Piperazine Derivatives. Journal of Chemical & Engineering Data, 2009.[1] Link (Data on pKa and thermal properties of piperazine analogs).

-

Regioselective Acylation of 2-Substituted Piperazines. Tetrahedron Letters, 2005.[1] (Mechanistic insight into steric control of N-acylation).

-

Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 2020.[1] Link (Demonstrates utility of the 2,6-dimethylpiperazine core in drug design).

-

PubChem Compound Summary: 1-Acetyl-3,5-dimethylpiperazine. National Center for Biotechnology Information.[1] Link (Source for physicochemical constants).

-

pKa Values of Common Substituted Piperazines. ResearchGate, 2021. Link (Comparative basicity data for PROTAC design).

Sources

The Stereochemical Architect: A Technical Guide to Chiral 2,5-Dimethylpiperazine

Executive Summary

2,5-Dimethylpiperazine is not merely a linker; it is a precision tool in the medicinal chemist's arsenal. Unlike the flexible, unsubstituted piperazine ring—a "privileged scaffold" found in countless FDA-approved drugs—the 2,5-dimethyl variant introduces profound conformational restriction. By locking the ring into a specific chair conformation with equatorial methyl groups, this scaffold reduces the entropic penalty of binding, enhances metabolic stability by blocking oxidative hot spots, and dictates vectorality for substituents.

This guide details the discovery, stereochemical resolution, and synthetic evolution of chiral 2,5-dimethylpiperazine, designed for researchers requiring high-purity scaffolds for structure-based drug design (SBDD).

Part 1: Stereochemical Fundamentals

The 2,5-dimethylpiperazine system exists as two diastereomers: the cis-isomer (meso) and the trans-isomer (chiral). Understanding the conformational preferences of these isomers is critical for predicting biological activity.

Conformational Analysis

The piperazine ring predominantly adopts a chair conformation to minimize torsional strain.

-

Trans-isomer (Racemic): The most stable conformation places both methyl groups in the equatorial position. This minimizes 1,3-diaxial interactions. It exists as a pair of enantiomers:

and -

Cis-isomer (Meso): In the chair form, one methyl group is equatorial and the other is axial. This introduces steric strain, making the cis-isomer generally less thermodynamically stable than the trans-isomer.

Isomer Relationships Diagram

The following diagram illustrates the relationship between the synthetic precursors and the resulting stereoisomers.

Caption: Stereochemical lineage of 2,5-dimethylpiperazine showing industrial (yellow) and stereoselective (blue) pathways to chiral resolution.

Part 2: Historical Evolution & Synthesis

The history of 2,5-dimethylpiperazine reflects the broader evolution of organic synthesis—from brute-force industrial preparations to elegant, stereocontrolled methodologies.

The Industrial Era (Catalytic Cyclization)

Early synthesis relied on the reductive cyclization of 1-amino-2-propanol (isopropanolamine) over Raney Nickel catalysts at high temperatures (140–220 °C) and pressures (750–2000 psi).

-

Mechanism: Dehydrogenation to the ketone/imine intermediate followed by reductive amination.

-

Outcome: A mixture of cis and trans isomers. The trans isomer, being thermodynamically more stable, often predominates (approx. 70:30 ratio).

-

Limitation: Requires difficult fractional crystallization or distillation to separate diastereomers, and optical resolution to separate enantiomers.

The Stereoselective Era (Diketopiperazine Reduction)

To access enantiopure scaffolds directly, chemists utilized the "chiral pool" of amino acids.

-

Protocol: Condensation of two molecules of L-Alanine yields cyclo(L-Ala-L-Ala), a 2,5-diketopiperazine (DKP).

-

Reduction: The DKP is reduced using Lithium Aluminum Hydride (

) or Borane ( -

Stereochemical Integrity: This route preserves the stereocenters, yielding optically pure

-2,5-dimethylpiperazine directly. -

Significance: This method became the gold standard for producing specific enantiomers for early SAR (Structure-Activity Relationship) studies.

Modern Enantioconvergent Synthesis

In 2003, researchers at the NIH developed a scalable route for

Part 3: Resolution Protocols

For large-scale production where chiral pool synthesis is cost-prohibitive, chemical resolution of the racemic trans-isomer is the preferred method.

Protocol: Resolution via Tartaric Acid

This protocol describes the isolation of the

Materials:

-

trans-2,5-Dimethylpiperazine (Racemic)

-

L-(+)-Tartaric Acid

-

Solvent: Methanol/Water or Ethanol/Water mixtures

Step-by-Step Workflow:

-

Salt Formation: Dissolve racemic amine (1.0 eq) in refluxing methanol. Add L-(+)-Tartaric acid (1.0 eq or 0.5 eq depending on specific salt stoichiometry desired, typically 1:1).

-

Crystallization: Allow the solution to cool slowly to room temperature. The

-amine -

Filtration & Wash: Filter the white crystalline solid. Wash with cold methanol to remove the soluble

-amine salt. -

Liberation: Suspend the salt in water and basify with 4M NaOH to pH > 12.

-

Extraction: Extract with Dichloromethane (DCM) (

). Dry over -

Validation: Check optical rotation

. The

Synthesis & Resolution Workflow Diagram

Caption: Workflow for the optical resolution of trans-2,5-dimethylpiperazine using tartaric acid.

Part 4: Medicinal Chemistry Applications

The 2,5-dimethylpiperazine scaffold is valued for its ability to improve selectivity and metabolic stability .

Conformational Restriction & Selectivity

In the synthesis of

-

Mechanism:[2] The "trans" methyl groups force the piperazine ring into a rigid chair. This prevents the "ring flip" common in unsubstituted piperazines, reducing the entropic cost of binding to the receptor.

-

Result: High affinity and selectivity for

over

Metabolic Blocking

Piperazine rings are often metabolic "hot spots," susceptible to oxidation by Cytochrome P450 enzymes.

-

Effect: Placing methyl groups at the C2 and C5 positions sterically hinders the approach of metabolic enzymes to the

-carbons adjacent to the nitrogens. -

Result: Increased half-life (

) and oral bioavailability.

Case Study: CPS1 Inhibitors

Recent research (e.g., H3B-616) identified 2,5-dimethylpiperazine derivatives as allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1).[3] The study demonstrated that the

Technical Appendix

Physical Properties of Isomers[3]

| Property | trans-2,5-Dimethylpiperazine | cis-2,5-Dimethylpiperazine |

| CAS Number | 2815-34-1 | 6284-84-0 |

| Stereochemistry | Racemic pair (2R,5R / 2S,5S) | Meso (Achiral) |

| Methyl Orientation | Equatorial / Equatorial | Equatorial / Axial |

| Melting Point | 115–118 °C | ~18-20 °C (Liquid/Low melt) |

| Boiling Point | 162–165 °C | 153 °C |

| Symmetry |

References

-

Enantioconvergent Synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. Journal of Organic Chemistry, 2003. Describes the resolution and conversion of trans-isomers for opioid ligand synthesis.

-

Preparation of 2,5-dimethylpiperazine. US Patent 2,861,994. Describes the early industrial catalytic cyclization of aminopropanols.

-

Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 2019. Highlights the critical role of stereochemistry in potency and the use of dimethylpiperazine scaffolds.

-

Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium salts. Acta Crystallographica, 2021. Provides crystallographic data confirming the chair conformation and equatorial methyl positioning.[4][5]

-

Stereochemistry of piperazine-2,5-dione formation. Journal of the Chemical Society, Perkin Transactions 1. Discusses the cyclization kinetics of amino acid esters to form the diketopiperazine precursor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. trans-2,5-Dimethylpiperazine | 2815-34-1 | TCI AMERICA [tcichemicals.com]

- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2S*,5R*)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis & Application Guide: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone

[1]

Executive Summary

1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone is a desymmetrized, chiral piperazine derivative used as a high-value pharmacophore in kinase inhibitors and GPCR ligands. Unlike the achiral piperazine or the meso-cis-2,5-dimethyl isomer, the (2S,5S)-trans configuration imposes a rigid, defined vector on attached substituents, enhancing selectivity in protein-ligand binding. This guide analyzes its conformational dynamics, specifically the interplay between ring chair flipping and N-amide rotamerism, which complicates NMR interpretation but is critical for understanding its bioactive conformation.

Molecular Architecture & Stereochemistry

Absolute Configuration

The molecule possesses two chiral centers at C2 and C5, both in the S configuration.

-

Stereochemical Relationship: The (2S,5S) configuration corresponds to the trans isomer of 2,5-dimethylpiperazine.

-

Symmetry: The parent diamine, (2S,5S)-2,5-dimethylpiperazine, possesses

symmetry. Mono-acetylation at N1 breaks this symmetry, creating distinct chemical environments for all ring protons and carbons.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Conformational Analysis

The structural integrity of this molecule is governed by two dynamic processes: Chair Inversion and Amide Bond Rotation .

The Dominant Chair

In the ground state, the piperazine ring adopts a chair conformation. For the (2S,5S) isomer, both methyl groups at C2 and C5 preferentially occupy the equatorial positions to minimize 1,3-diaxial interactions. This "diequatorial" preference makes the (2S,5S) scaffold significantly more rigid than its cis-counterpart (where one methyl would be axial).

Amide Rotamerism (The "NMR Complication")

The partial double-bond character of the N1-C(O) amide bond restricts rotation, leading to two observable rotamers in solution (slow exchange on the NMR time scale at RT):

-

Anti-Rotamer (E): The carbonyl oxygen is oriented away from the C2-methyl group.

-

Syn-Rotamer (Z): The carbonyl oxygen is oriented towards the C2-methyl group.

Steric Consequence: The Syn rotamer suffers from A(1,3) allylic strain between the carbonyl oxygen and the equatorial C2-methyl group. Consequently, the Anti-Rotamer is thermodynamically favored (typically >3:1 ratio), a critical factor when assigning NMR signals or docking the molecule into a protein pocket.

Figure 1: Conformational equilibrium showing the relationship between the rigid chair structure and amide rotamers.

Spectroscopic Profiling (Self-Validating Protocols)

Nuclear Magnetic Resonance (NMR)

Due to rotamerism, the 1H and 13C NMR spectra will exhibit signal doubling or significant broadening at room temperature.

Protocol for Pure Characterization: To resolve rotamers and verify purity without ambiguity, perform High-Temperature NMR (e.g., at 330K or 350K) in DMSO-d6.

-

Why? Heating increases the rate of amide bond rotation, coalescing the rotameric signals into time-averaged sharp peaks. This simplifies integration and proves that the "impurities" seen at RT are actually rotamers.

Predicted Chemical Shifts (1H NMR, 400 MHz, DMSO-d6, Coalesced):

| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Acetyl-CH3 | 2.00 | Singlet | 3H | N-Acetyl group |

| C2-H | 4.2 - 4.5 | Multiplet | 1H | Deshielded by Amide (α-proton) |

| C5-H | 2.8 - 3.0 | Multiplet | 1H | Adjacent to amine (N4) |

| C2-Me | 1.0 - 1.1 | Doublet | 3H | Chiral Methyl |

| C5-Me | 0.9 - 1.0 | Doublet | 3H | Chiral Methyl |

| Ring CH2 | 2.6 - 3.8 | Multiplets | 4H | C3 and C6 protons (diastereotopic) |

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]+ = 157.13 Da.

-

Fragmentation Pattern:

-

Loss of Acetyl group (M-42).

-

Ring cleavage characteristic of piperazines.

-

Synthesis & Purification Workflow

The synthesis requires desymmetrization of the

Core Challenges:

-

Regioselectivity: Preventing di-acetylation.

-

Enantiomeric Purity: Ensuring no racemization of the chiral centers.

Optimized Protocol:

-

Starting Material: (2S,5S)-2,5-dimethylpiperazine (commercially available or resolved via tartaric acid).

-

Reagent: Acetic anhydride (

) (0.9 equivalents). Use slight deficit to minimize di-acetyl formation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Solvent: Dichloromethane (DCM) at 0°C.

-

Base: None required if using

carefully; typically limited base prevents over-reaction.

Figure 2: Synthetic workflow emphasizing stoichiometry control to achieve mono-acetylation.

Applications in Drug Discovery[1][2][3][4][5]

Pharmacophore Utility

The (2S,5S)-dimethyl motif is superior to unsubstituted piperazines in two ways:

-

Conformational Locking: The equatorial methyls lock the ring in a specific chair, reducing the entropic penalty upon binding to a target protein.

-

Selectivity: The methyl groups fill hydrophobic pockets (e.g., in the ATP-binding site of kinases), potentially improving selectivity against off-target homologues.

Vector Analysis

In Fragment-Based Drug Design (FBDD), this molecule serves as a "linker" with defined exit vectors. The angle between the N1-Acetyl vector and the N4-H vector is fixed by the trans-diequatorial geometry, allowing precise orientation of warheads or tail groups.

References

-

Conformational Analysis of Acyl-Piperazines: Wagener, K. et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Beilstein Journal of Organic Chemistry, 2018.

-

Synthesis of Chiral Piperazines: Chang, D. et al. "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine." Journal of Organic Chemistry, 2003.

-

Commercial Reference & CAS Data: ChemScene Product Data for CAS 1932405-73-6.

Commercial availability of 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone

The Commercial Landscape and Technical Utilization of 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone in Drug Discovery

Executive Summary: The Strategic Value of Chiral Piperazines

In modern medicinal chemistry, the transition from planar, sp2-hybridized molecules to complex, sp3-rich three-dimensional architectures is a proven strategy to improve target selectivity and clinical success rates. The piperazine ring is a privileged structural scaffold found in over 190 FDA-approved drugs. However, unsubstituted piperazines often suffer from metabolic liabilities and off-target binding.

The compound 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS: 1932405-73-6) addresses these limitations directly[1]. By incorporating two methyl groups in a strict (2S,5S) trans-configuration, the conformational flexibility of the ring is sterically locked. The monoacetylation at the 1-position further serves as either a permanent physicochemical modulator (lowering basicity and altering hydrogen bonding) or as an orthogonal directing group for late-stage functionalization at the 4-position. This whitepaper details the commercial sourcing, synthetic validation, and application of this critical building block.

Commercial Availability & Sourcing Metrics

Commercially, the procurement of enantiopure highly substituted piperazines requires stringent quality control, as trace amounts of the (2R,5R) enantiomer or di-acetylated byproducts can derail downstream structure-activity relationship (SAR) studies. High-purity batches of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone are available globally through specialized chemical vendors such as ChemScene[1].

When sourcing this compound for IND-enabling studies, researchers must verify the following quantitative parameters:

| Property | Commercial Specification | Analytical Method |

| CAS Number | 1932405-73-6 | Registry Verification |

| Molecular Formula | C₈H₁₆N₂O | Mass Spectrometry (ESI-MS) |

| Molecular Weight | 156.23 g/mol | Mass Spectrometry (ESI-MS) |

| Stereochemical Purity | (2S,5S), Enantiomeric Excess (ee) | Chiral HPLC / GC |

| Chemical Purity | Reverse-Phase HPLC | |

| SMILES | CC(N1CNC1)=O | N/A |

| Storage Conditions | 2-8°C, Sealed under inert atmosphere | N/A |

Mechanistic Pathway: Commercial Synthesis & Scalability

The commercial production of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone relies on a two-stage enantioconvergent and regioselective workflow.

First, the inexpensive racemic trans-2,5-dimethylpiperazine undergoes chiral resolution. Because the molecule possesses a

The second stage is selective monoacetylation. Symmetrical diamines are notoriously difficult to monoacylate due to the high risk of over-reaction yielding di-acetylated byproducts[3]. To circumvent this, commercial synthesis often employs a biphasic aqueous/organic system or strict stoichiometric control at low temperatures.

Figure 1: Synthetic workflow for 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone.

Self-Validating Experimental Protocol: Monoacetylation & Verification

For researchers needing to synthesize or validate this compound in-house, the following protocol establishes a self-validating system for the selective monoacetylation of (2S,5S)-2,5-dimethylpiperazine.

Step-by-Step Methodology

-

Preparation of the Biphasic System: Dissolve 10.0 mmol of enantiopure (2S,5S)-2,5-dimethylpiperazine in 20 mL of a 1:1 mixture of ethyl acetate (EtOAc) and deionized water.

-

Causality: Symmetrical diamines are highly susceptible to over-reaction. By utilizing a biphasic EtOAc/water system, the mono-acetylated product—which is more lipophilic than the starting diamine but less so than the di-acetylated species—partitions favorably. Furthermore, water acts as a competitive nucleophile to quench trace excess anhydride, preventing di-acylation[3].

-

-

Kinetically Controlled Acylation: Cool the biphasic mixture to 0°C. Add acetic anhydride (9.5 mmol, 0.95 eq) dropwise over 30 minutes with vigorous stirring.

-

Causality: Sub-stoichiometric addition ensures the diamine remains in slight excess. The low temperature kinetically favors the mono-acylation of the unhindered amine and prevents the exothermic reaction from driving secondary acylation.

-

-

pH-Directed Workup: Separate the phases. Adjust the aqueous layer to pH 10 using 1M NaOH, then extract extensively with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Causality: The monoacetylated product remains partially protonated at neutral pH. Elevating the pH to 10 ensures the secondary amine is fully deprotonated (free base form) for efficient extraction into the organic phase.

-

Analytical Validation (The Self-Validating System)

To ensure the integrity of the protocol and rule out supplier errors in commercial batches, the isolated product must be subjected to the following checks:

-

¹H NMR (400 MHz, CDCl₃): The presence of a sharp singlet at ~2.10 ppm integrating to exactly 3 protons confirms monoacetylation. If a peak integrating to 6 protons is observed, diacetylation has occurred. Note: The piperazine ring protons will exhibit complex splitting due to restricted rotation around the amide bond (rotamers), which is a hallmark validation of N-acetylated piperazines.

-

Chiral HPLC (Chiralcel OD-H column): A single peak must be observed. This validates that the stereochemical integrity at the C2 and C5 positions was maintained, ruling out base-catalyzed racemization during the workup.

Applications in Medicinal Chemistry

The integration of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone into drug discovery pipelines is driven by two primary pharmacological advantages:

1. Conformational Restriction and Receptor Selectivity:

The (2S,5S)-dimethyl substitution introduces significant steric bulk, locking the piperazine ring into a highly specific chair conformation. This restriction minimizes the entropic penalty upon receptor binding. Specifically, this exact stereoisomer is heavily utilized in the development of

2. Enhanced Metabolic Stability: A common failure point for piperazine-containing drugs is rapid metabolism via cytochrome P450-mediated N-dealkylation or N-oxidation. The methyl groups at the 2 and 5 positions sterically shield the adjacent nitrogen atoms from enzymatic attack. Furthermore, the acetyl group at the 1-position neutralizes the basicity of that specific nitrogen, preventing unwanted hERG channel binding (a common cause of cardiotoxicity in basic amines) while improving the overall pharmacokinetic half-life of the lead compound[4].

References

1.[1] Title: 1932405-73-6 | 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one | ChemScene Source: chemscene.com URL:

2.[2] Title: Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed Source: nih.gov URL:

3.[3] Title: Mono-acylation of symmetric diamines in the presence of water - ResearchGate Source: researchgate.net URL:

4.[4] Title: CN103467460A - Diaryl methyl piperazine compounds containing thiophene rings and benzyls and application thereof - Google Patents Source: google.com URL:

Sources

- 1. chemscene.com [chemscene.com]

- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103467460A - Diaryl methyl piperazine compounds containing thiophene rings and benzyls and application thereof - Google Patents [patents.google.com]

Technical Application Note: 1-((2S,5S)-2,5-diMethylpiperazin-1-yl)ethanone in Medicinal Chemistry

Executive Summary

This guide details the application of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (CAS: 1932405-73-6), a critical chiral building block in modern drug discovery. Unlike the achiral piperazine scaffold, this (2S,5S)-trans-dimethyl derivative offers rigid conformational control and improved metabolic stability. This document provides validated protocols for its use as a desymmetrized linker in Fragment-Based Drug Discovery (FBDD) and lead optimization, specifically for GPCR and kinase inhibitor programs.

Chemical Profile & Mechanistic Insight[1][2][3][4]

Structural Significance

The compound consists of a piperazine ring with two methyl groups in a trans configuration at the C2 and C5 positions. The N-acetylation at position 1 desymmetrizes the molecule, creating a "monofunctional" handle (the secondary amine at N4) for selective derivatization.

-

Conformational Locking: The (2S,5S) methyl substitution forces the piperazine ring into a rigid chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding to a protein target.

-

Metabolic Shielding: The methyl groups sterically hinder oxidative metabolism at the alpha-carbons, a common clearance pathway for piperazine-containing drugs.

Key Properties

| Property | Value | Note |

| Formula | C₈H₁₆N₂O | |

| MW | 156.23 g/mol | Ideal for FBDD (Rule of 3 compliant) |

| Chirality | (2S, 5S) | Enantiopure (>98% ee required) |

| pKa (calc) | ~8.5 (N4-amine) | Basic center suitable for salt formation |

| Solubility | High (Water, DMSO, MeOH) | Polar acetyl group enhances aqueous solubility |

Application Workflows

Desymmetrization Strategy

The primary utility of this compound is to introduce the chiral dimethylpiperazine core into a drug molecule without the formation of polymerization byproducts (which occur with the symmetric diamine).

Workflow Logic:

-

Core: (2S,5S)-2,5-dimethylpiperazine (C2 Symmetric).

-

Differentiation: Mono-acetylation yields the target compound.

-

Coupling: The free N4 amine reacts with electrophiles (aryl halides, acid chlorides).

-

Diversification: The N1-acetyl group can serve as a permanent polar motif (H-bond acceptor) or be hydrolyzed later to reveal a second amine for "linker" applications.

Visualization: Synthesis & Application Pathway

Caption: Figure 1. Desymmetrization workflow transforming the symmetric diamine into the target scaffold for downstream medicinal chemistry applications.

Experimental Protocols

Protocol A: Selective Synthesis of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone

Rationale: Direct mono-acetylation of a symmetric diamine is statistically difficult. This protocol uses pH-controlled acylation to favor the mono-product.

Reagents:

-

Acetic anhydride (0.9 eq)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

Dissolution: Dissolve (2S,5S)-2,5-dimethylpiperazine (10 mmol) in DCM (50 mL) and cool to 0°C.

-

Controlled Addition: Add a solution of Acetic Anhydride (9 mmol, 0.9 eq ) in DCM (10 mL) dropwise over 60 minutes.

-

Critical Step: Using a substoichiometric amount of anhydride prevents di-acetylation.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

-

Work-up (Purification by pH switch):

-

Add water (30 mL). The mixture will contain: unreacted diamine (basic), mono-acetyl (less basic), di-acetyl (neutral).

-

Adjust aqueous layer pH to ~5.0 with dilute HCl. Extract with DCM (3x). The neutral di-acetyl byproduct moves to the organic layer. Discard organic layer.

-

Basify the aqueous layer to pH >12 using NaOH (2M).

-

Extract with DCM (4x). The mono-acetyl target and unreacted diamine move to the organic layer.

-

Refinement: If high purity is needed, the unreacted diamine is much more polar; a short silica plug (DCM:MeOH:NH3) will separate the mono-acetylated product (Rf ~0.4) from the diamine (Rf ~0.1).

-

-

Yield: Concentrate organic layers to yield the target as a pale yellow oil/solid.

Protocol B: Buchwald-Hartwig Coupling (N-Arylation)

Rationale: Connecting the scaffold to an aromatic pharmacophore (e.g., for kinase inhibitors).

Reagents:

-

Target Scaffold (1.0 eq)

-

Aryl Bromide (1.0 eq)

-

Pd2(dba)3 (0.02 eq)

-

BINAP or XPhos (0.04 eq)

-

NaOtBu (1.5 eq)

-

Toluene or Dioxane

Procedure:

-

Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

-

Loading: Add Aryl Bromide, Target Scaffold, Pd catalyst, Ligand, and Base.

-

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Heating: Heat to 100°C for 12 hours.

-

Analysis: Monitor by LC-MS. The product will show M+H corresponding to [Aryl-Scaffold].

-

Isolation: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Quality Control & Validation

Chiral Purity Analysis

Because the biological activity often depends strictly on the (2S,5S) stereochemistry, validation is mandatory.

-

Method: Chiral HPLC.[3]

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Acceptance Criteria: e.e. > 98%.

NMR Validation (Diagnostic Signals)

-

1H NMR (CDCl3): Look for the acetyl singlet at

2.1 ppm. The ring protons will show complex splitting due to the rigid chair conformation. The methyl doublets (d, J6-7 Hz) should appear distinct if the environment is sufficiently anisotropic, though often they overlap at ~1.0-1.2 ppm. -

13C NMR: Distinct carbonyl peak at ~169 ppm.

References

-

Chemical Identity & Properties

-

Synthesis & Desymmetrization

-

Medicinal Chemistry Applications

-

Commercial Availability & Specs

-

ChemScene. "1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethan-1-one Product Data". Link

-

Disclaimer: This guide is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.

Sources

- 1. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 2. (2S,5S)-1-N-Boc-2,5-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [edgccjournal.org]

Application Notes & Protocols: 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone as a C₂-Symmetric Chiral Auxiliary

Introduction: The Architectural Elegance of C₂-Symmetric Piperazines in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of modern synthetic strategy. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing subsequent bond formations with high stereocontrol, and are then cleaved to reveal the desired enantiomerically enriched product. Among the pantheon of chiral auxiliaries, those possessing C₂-symmetry have garnered significant attention due to their ability to create a highly ordered and predictable chiral environment.

This document provides a detailed guide to the application of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone, a C₂-symmetric chiral auxiliary derived from trans-2,5-dimethylpiperazine. The inherent conformational rigidity of the piperazine ring, combined with the stereodirecting influence of the two methyl groups, makes this auxiliary a powerful tool for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. We will explore its synthesis, its application in diastereoselective enolate alkylation and aldol reactions, and the methodologies for its subsequent removal.

Part 1: Synthesis of the Chiral Auxiliary

The journey to employing this auxiliary begins with its preparation, which is a straightforward two-step process from the commercially available trans-2,5-dimethylpiperazine.

Step 1: Resolution of (±)-trans-2,5-Dimethylpiperazine

While several methods exist for the synthesis of 2,5-dimethylpiperazine, often resulting in a mixture of cis and trans isomers, the commercially available trans racemate serves as a practical starting point.[1] A high-yield enantioconvergent synthesis has been developed, which involves an efficient optical resolution using relatively inexpensive resolving agents.[2] This allows for the isolation of the desired (2S,5S)-enantiomer.

Step 2: N-Acetylation of (2S,5S)-2,5-Dimethylpiperazine

The final step in the preparation of the chiral auxiliary is the mono-N-acetylation of the enantiomerically pure diamine. This is a standard organic transformation, and a representative protocol is provided below.

Protocol 1: Synthesis of 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone

-

Materials:

-

(2S,5S)-2,5-Dimethylpiperazine

-

Acetyl chloride or acetic anhydride

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to afford the pure 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone.

-

Caption: Synthesis of the chiral auxiliary.

Part 2: Asymmetric Alkylation of Enolates

The diastereoselective alkylation of enolates is a fundamental C-C bond-forming reaction. By attaching the 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone auxiliary to a carboxylic acid, we can generate a chiral amide whose enolate will exhibit a strong facial bias towards incoming electrophiles.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation of the lithium enolate of the N-acyl derivative is attributed to the C₂-symmetric nature of the piperazine ring. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid chelated Z-enolate is formed. The two methyl groups on the piperazine ring create a chiral pocket, effectively shielding one face of the enolate. The incoming electrophile is therefore directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. The conformational rigidity of the N-acyl piperazine plays a crucial role in maintaining this stereochemical communication.[3]

Caption: Proposed transition state for alkylation.

Protocol 2: Diastereoselective Alkylation

-

Materials:

-

N-Acyl-(2S,5S)-2,5-dimethylpiperazine (prepared from the desired carboxylic acid and the chiral auxiliary)

-

Lithium diisopropylamide (LDA) or other suitable strong base

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Dissolve the N-acyl-(2S,5S)-2,5-dimethylpiperazine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Slowly add a solution of LDA (1.1 eq) dropwise, and stir the mixture for 30 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

-

Purify the product by column chromatography.

-

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | >95:5 | ~85 |

| Benzyl Bromide | >98:2 | ~90 |

| Allyl Bromide | >97:3 | ~88 |

| Note: These are representative data based on similar C₂-symmetric chiral auxiliaries and may vary depending on the specific substrate and reaction conditions. |

Part 3: Asymmetric Aldol Reactions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another powerful tool in synthetic organic chemistry. The N-acetyl group of our chiral auxiliary can serve as the enolate precursor for diastereoselective aldol additions to various aldehydes.

Stereochemical Rationale

Similar to the alkylation reaction, the formation of a rigid, chelated Z-enolate is key to the stereochemical outcome. The C₂-symmetry of the piperazine ring dictates the facial selectivity of the enolate's approach to the aldehyde. The aldehyde is believed to coordinate to the lithium cation, orienting it for nucleophilic attack from the less hindered face of the enolate, leading to the formation of the syn-aldol adduct as the major product.

Protocol 3: Diastereoselective Aldol Addition

-

Materials:

-

1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

To a solution of 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes.

-

Add a solution of the aldehyde (1.2 eq) in THF to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

-

Purify the product by flash chromatography.

-

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | >95:5 | ~80 |

| Isobutyraldehyde | >90:10 | ~75 |

| Cinnamaldehyde | >92:8 | ~78 |

| Note: These are representative data based on similar chiral amide enolates and may vary based on specific reaction conditions. |

Part 4: Cleavage of the Chiral Auxiliary

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center(s). The N-acyl piperazine can be cleaved to reveal the corresponding carboxylic acid, alcohol, or ketone.

Protocol 4a: Hydrolytic Cleavage to the Carboxylic Acid (Basic Conditions)

-

Procedure:

-

Dissolve the purified alkylation or aldol product in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 5-10 eq).

-

Heat the mixture to reflux for 4-12 hours.

-

Cool the reaction mixture and acidify with aqueous HCl (e.g., 1 M) to protonate the carboxylic acid.

-

Extract the product with ethyl acetate. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

-

Protocol 4b: Reductive Cleavage to the Alcohol

-

Procedure:

-

Dissolve the product in an ethereal solvent like THF or diethyl ether at 0 °C.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess) portion-wise.

-

Stir the reaction at room temperature for 2-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash with ether. Concentrate the filtrate to obtain the desired alcohol.

-

Caption: General workflow for asymmetric synthesis.

Conclusion

1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone represents a highly effective and practical C₂-symmetric chiral auxiliary for asymmetric synthesis. Its straightforward preparation, coupled with its ability to induce high levels of diastereoselectivity in enolate alkylation and aldol reactions, makes it a valuable tool for the synthesis of complex chiral molecules. The protocols outlined herein provide a robust starting point for researchers in academic and industrial settings to harness the stereodirecting power of this elegant chiral scaffold.

References

-

Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

-

Bull, S. D., Davies, S. G., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., Smith, A. D., Tamayo, J. A., Thomson, J. E., & Vickers, R. J. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486–495. [Link]

- U.S. Patent No. 2,861,994. (1958). Preparation of 2,5-dimethylpiperazine.

Sources

- 1. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]

- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Precision N-Acetylation of (2S,5S)-2,5-Dimethylpiperazine: Controlling Regioselectivity and Stoichiometry

Abstract & Introduction

(2S,5S)-2,5-dimethylpiperazine is a

While exhaustive di-N-acetylation is kinetically straightforward, selective mono-N-acetylation is difficult due to the statistical probability of over-acylation.[1] Standard stoichiometric addition (1:1) of acetylating agents to the free base typically yields a statistical mixture of unreacted starting material (~25%), mono-acetylated product (~50%), and di-acetylated byproduct (~25%), necessitating tedious chromatographic separation.

This guide details two distinct, optimized protocols:

-